BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Guide to the Inhibition of Lower
Glycolysis: Targeting Enolase and Pyruvate
Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sulfoenolpyruvate

Cat. No.: B051613

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various compounds on
the terminal enzymes of glycolysis: enolase and pyruvate kinase. Given the limited information
available on the direct glycolytic inhibitory effects of sulfoenolpyruvate, this guide focuses on
well-characterized inhibitors of the enzymes that metabolize the structurally related
endogenous substrate, phosphoenolpyruvate (PEP). This information is critical for researchers
and professionals in drug development seeking to modulate metabolic pathways for therapeutic
purposes, particularly in oncology and inflammatory diseases where glycolysis is often
upregulated.

Introduction to Enolase and Pyruvate Kinase as
Therapeutic Targets

Enolase and pyruvate kinase are crucial enzymes in the glycolytic pathway, catalyzing the final
steps of glucose metabolism to produce pyruvate and ATP. Their inhibition offers a strategic
approach to disrupt cellular energy production.

e Enolase (Phosphopyruvate Hydratase) catalyzes the conversion of 2-phosphoglycerate (2-
PG) to phosphoenolpyruvate (PEP). It is a metalloenzyme essential for glycolysis and is also
implicated in various non-glycolytic "moonlighting” functions.
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o Pyruvate Kinase catalyzes the final, irreversible step of glycolysis, transferring a phosphate
group from PEP to ADP to form pyruvate and ATP. The M2 isoform of pyruvate kinase
(PKM2) is particularly relevant in cancer metabolism due to its role in diverting glycolytic
intermediates into biosynthetic pathways.

Targeting these enzymes can lead to a depletion of cellular energy and a reduction in the
building blocks necessary for rapid cell proliferation, making them attractive targets for drug
discovery.

Comparative Analysis of Enolase Inhibitors

Several small molecules have been identified as inhibitors of enolase, demonstrating potential
as therapeutic agents. The following table summarizes their quantitative inhibitory data.
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Inhibitor

Target(s)

IC50 Ki

Notes

ENOblock (AP-
ll-a4)

Enolase

0.576 uM[1] -

A nonsubstrate
analogue that
binds directly to

enolase.[2]

SF2312

Human ENO1 &
ENO2

37.9 nM (ENO1),
42.5nM (ENO2) -

(1]

A natural
phosphonate
antibiotic that is a
highly potent

enolase inhibitor.

[1]3]

Phosphonoaceto

hydroxamate

Enolase

nM range|3] pM rangel[1]

A potent inhibitor
with structural
similarity to the
catalytic
intermediate
between PEP
and 2-PG.[1]

POMHEX

ENO2

Low nM -

A cell-permeable
pro-drug of HEX,
a potent and
ENO2-specific
inhibitor.[1]

D-(-)-3-
Phosphoglyceric

acid

Yeast Enolase

A competitive
inhibitor of

enolase.[1]

Comparative Analysis of Pyruvate Kinase Inhibitors

A variety of natural and synthetic compounds have been shown to inhibit pyruvate kinase, with

a particular focus on the tumor-associated PKM2 isoform.
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Inhibitor Target(s) IC50 Ki Inhibition Type
A specific
Shikonin PKM2 - - inhibitor of
PKM2.[4]
7-
PKM2 2.12 uM[4] - -
Hydroxyflavone
Silibinin PKM2 0.91 puMI[5] 0.61 pM[5] Competitive[5]
) Non-
Curcumin PKM2 1.12 pM[5] 1.20 uM[5] N
competitive[5]
Non-
Resveratrol PKM2 3.07 uM[5] 7.34 uM[5] -
competitive[5]
Ellagic Acid PKM2 4.20 uM[5] 5.06 uM[5] Competitive[5]
PKM2-IN-3 PKM2 4.1 pM[4] - -

3.36 UM (A549
cells), 9.20 uM

PKM2-IN-10 PKM2 - -
(HCC1833 cells)

(4]

Experimental Protocols
Enzyme Inhibition Assay for Pyruvate Kinase

This protocol describes a common method for measuring the activity of pyruvate kinase and
assessing the inhibitory potential of test compounds. The assay is a coupled-enzyme system
that indirectly measures pyruvate production by monitoring the oxidation of NADH.

Materials:
» Purified recombinant human pyruvate kinase (e.g., PKM2).
e Phosphoenolpyruvate (PEP).

e Adenosine diphosphate (ADP).
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Lactate dehydrogenase (LDH).

Nicotinamide adenine dinucleotide, reduced form (NADH).
Fructose-1,6-bisphosphate (FBP) (as an allosteric activator for PKM2).
Assay buffer: 50 mM Tris-HCI (pH 7.5), 100 mM KCI, 5 mM MgCI2.
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
96-well, UV-transparent microplate.

Microplate reader capable of measuring absorbance at 340 nm.
Procedure:

Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, LDH, NADH, ADP,
and PEP at desired final concentrations. For PKM2, FBP may also be included.

Dispense Inhibitor: Add the test inhibitor at various concentrations to the wells of the 96-well
plate. Include a vehicle control (e.g., DMSO).

Add Enzyme: Add purified pyruvate kinase to each well to initiate the reaction. The final
volume in each well should be consistent (e.g., 200 uL).

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the
decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes).
The rate of NADH oxidation is proportional to the pyruvate kinase activity.

Data Analysis:

[e]

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor
concentration.

Normalize the velocities to the vehicle control.

[e]

o

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the
data to a suitable dose-response curve (e.g., four-parameter logistic regression) to
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determine the IC50 value.

o To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform
kinetic studies by varying the concentration of one substrate (PEP or ADP) while keeping
the other constant, in the presence and absence of the inhibitor. Plot the data using a
Lineweaver-Burk plot.

Visualizations
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Caption: Inhibition points in the lower glycolytic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b051613?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

